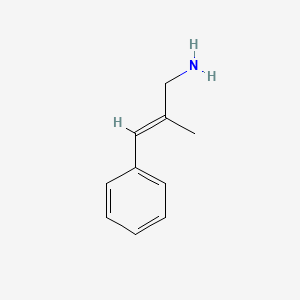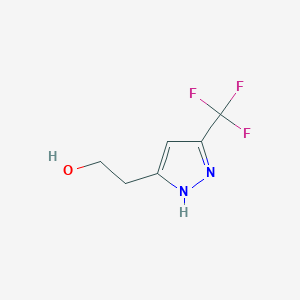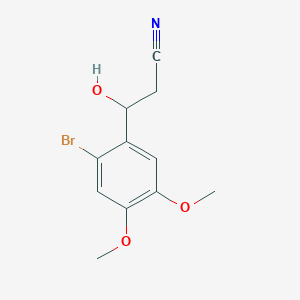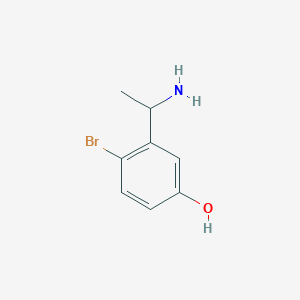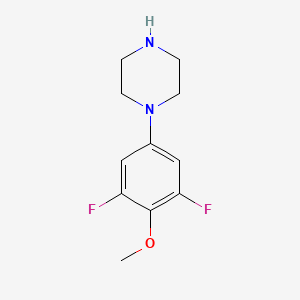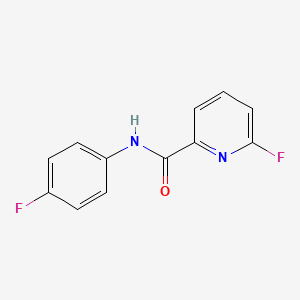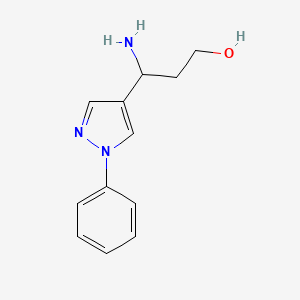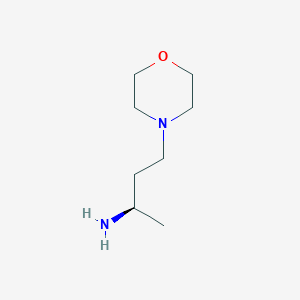
(R)-4-Morpholinobutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Morpholinobutan-2-amine is a chiral amine compound with a morpholine ring attached to a butane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Morpholinobutan-2-amine typically involves the reaction of morpholine with a suitable butane derivative. One common method is the reductive amination of 4-morpholinobutan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-4-Morpholinobutan-2-amine may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation process, and advanced purification techniques like chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
®-4-Morpholinobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or the morpholine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the butane chain or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
®-4-Morpholinobutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of ®-4-Morpholinobutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules. Pathways involved may include signal transduction, metabolic pathways, and regulatory networks.
類似化合物との比較
Similar Compounds
(S)-4-Morpholinobutan-2-amine: The enantiomer of ®-4-Morpholinobutan-2-amine, with similar chemical properties but different biological activities.
4-Morpholinobutan-2-one: A precursor in the synthesis of ®-4-Morpholinobutan-2-amine, used in various chemical reactions.
Morpholine: The parent compound, widely used in organic synthesis and industrial applications.
Uniqueness
®-4-Morpholinobutan-2-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in determining the efficacy and safety of pharmaceutical agents.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
(2R)-4-morpholin-4-ylbutan-2-amine |
InChI |
InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3/t8-/m1/s1 |
InChIキー |
GWAZLPJZKQFTRM-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CCN1CCOCC1)N |
正規SMILES |
CC(CCN1CCOCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid](/img/structure/B13592205.png)
